tert-Butyl 2-hydrazinylthiazole-4-carboxylate
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Overview
Description
tert-Butyl 2-hydrazinylthiazole-4-carboxylate is an organic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a thiazole ring, a hydrazinyl group, and a tert-butyl ester group. It is used in various chemical and biological applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-hydrazinylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with hydrazine and tert-butyl esters. One common method includes the reaction of 2-bromo-4-carboxythiazole with tert-butyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 2-hydrazinylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-hydrazinylthiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylthiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The thiazole ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-hydrazinylthiazole-4-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used as a building block in organic synthesis.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
tert-butyl 2-hydrazinyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-6(12)5-4-14-7(10-5)11-9/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
ZPQFXPISSYIBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)NN |
Origin of Product |
United States |
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